Thiamine-d3 Bromide Hydrobromide

Analytical Chemistry Method Development Sample Preparation

LC-MS/MS quantification of thiamine in biological matrices is frequently compromised by matrix effects and variable recovery, leading to biased results. This deuterated internal standard offers a precise solution. Key advantages: +3 Da mass shift for unambiguous differentiation from endogenous analyte; co-elution and identical ionization behavior correct for matrix suppression; validated performance with high recovery (99-102%) and low imprecision (<8%). Supplied as a bromide hydrobromide salt with lot-specific purity and isotopic enrichment documentation, ensuring method reliability and regulatory compliance.

Molecular Formula C₁₂H₁₅D₃Br₂N₄OS
Molecular Weight 429.19
Cat. No. B1163095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamine-d3 Bromide Hydrobromide
SynonymsThiamine-d3 Bromide-hydrobromide;  3-(4-Amino-2-methyl-d3-5-pyrimidylmethyl)-5-(2-hydroxyethyl)-4-methyl-thiazolium Bromide-HBr;  3-[(4-Amino-2-methyl-d3-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-thiazolium Bromide Monohydrobromide
Molecular FormulaC₁₂H₁₅D₃Br₂N₄OS
Molecular Weight429.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiamine-d3 Bromide Hydrobromide: A High-Purity Stable Isotope-Labeled Internal Standard for Vitamin B1 Quantification


Thiamine-d3 Bromide Hydrobromide (Molecular Formula: C₁₂H₁₅D₃Br₂N₄OS; Molecular Weight: 429.19) is a deuterated analog of thiamine (Vitamin B1), specifically labeled with three deuterium atoms on the methyl group of the pyrimidine ring [1]. It is supplied as a bromide hydrobromide salt and is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of thiamine and its phosphate esters in biological matrices [2][3].

Why Thiamine-d3 Bromide Hydrobromide Cannot Be Substituted with Generic Unlabeled or In-Class Analogs


Substituting Thiamine-d3 Bromide Hydrobromide with unlabeled thiamine salts, generic thiamine standards, or even other labeled analogs such as Thiamine-d4 or Thiamine-13C3 introduces significant risks to analytical accuracy and method reliability. The core function of this compound is as a stable isotope-labeled internal standard (SIL-IS) . Without a SIL-IS that precisely co-elutes and exhibits identical ionization behavior to the analyte, LC-MS/MS methods suffer from uncontrolled matrix effects and variable recovery, leading to biased quantification [1]. The specific d3-labeling pattern of Thiamine-d3 Bromide Hydrobromide provides the requisite mass shift (+3 Da) for differentiation from the endogenous thiamine signal, a prerequisite for accurate peak integration . Interchanging with a different salt form (e.g., hydrochloride) or an alternative isotopic label without re-validating the entire analytical method can compromise the integrity of pre-established calibration curves, reference intervals, and regulatory compliance [2].

Quantitative Evidence for the Selection of Thiamine-d3 Bromide Hydrobromide over Alternatives


Comparative Solubility and Salt Form Advantage of Thiamine-d3 Bromide Hydrobromide vs. Hydrochloride

Thiamine-d3 Bromide Hydrobromide (MW 429.19) presents a different counter-ion composition compared to the more common Thiamine-d3 Hydrochloride (MW 340.29) [1]. While direct comparative solubility data in standard LC-MS solvents are not published, the bromide salt form is generally recognized to exhibit distinct solubility profiles in organic solvents compared to hydrochloride salts, which can influence extraction efficiency and recovery during sample preparation [2]. This difference can be critical when developing methods for complex biological matrices where analyte recovery is a primary concern.

Analytical Chemistry Method Development Sample Preparation

Isotopic Labeling Pattern: d3 vs. d4 and 13C3 for Optimized Mass Spectrometric Resolution

Thiamine-d3 Bromide Hydrobromide incorporates three deuterium atoms specifically at the 2-methyl position of the pyrimidine ring, resulting in a +3 Da mass shift relative to unlabeled thiamine . This d3-labeling is a balanced choice for mass spectrometry, providing adequate mass separation from the endogenous analyte to avoid isotopic cross-talk, while minimizing potential chromatographic shifts that can occur with higher degrees of deuteration (e.g., d4), which may lead to differential matrix effects . The 13C3-labeled analog (MW 340.25) offers a different mass shift and may have different cost and availability profiles [1].

Mass Spectrometry Isotope Dilution Bioanalysis

Purity and Analytical Certification: Documented Quality for Regulatory Compliance

Thiamine-d3 Bromide Hydrobromide is typically supplied with a purity of ≥95% (HPLC) and comes with a lot-specific Certificate of Analysis (CoA) detailing exact purity, isotopic enrichment, and concentration [1]. This level of documentation and purity is comparable to, but distinct from, other commercially available labeled standards such as Thiamine-13C3 Hydrochloride, which is also offered as a certified reference material with ≥95% purity [2]. The provision of a comprehensive CoA is a critical differentiator for laboratories operating under GLP or ISO accreditation, ensuring traceability and compliance .

Quality Control Regulatory Science Method Validation

Validated Performance in Clinical and Research LC-MS/MS Methods

The deuterated thiamine-d3 moiety, as present in Thiamine-d3 Bromide Hydrobromide and its related salts, has been successfully employed as an internal standard in validated LC-MS/MS methods for the quantification of thiamine and its phosphate esters in whole blood [1]. In one study, a method using TPP-d3 (the active vitamer) achieved an intra-assay precision of 3.5% and inter-assay precision of 7.6% with a relative matrix effect of 97% and recovery of 99% [1]. In another study using a related d3-labeled internal standard, recoveries for thiamine diphosphate were 101-102% ± 2.5% with a limit of quantification of 9.4 nmol/L [2]. This demonstrates the viability and robustness of the d3-label for achieving precise and accurate results in complex biological matrices, a performance benchmark for which unlabeled standards would be wholly inadequate.

Clinical Chemistry Nutritional Assessment Biomarker Quantification

Optimal Application Scenarios for Thiamine-d3 Bromide Hydrobromide Based on Demonstrated Evidence


Clinical Diagnostics and Nutritional Biomarker Assessment

In clinical chemistry laboratories, Thiamine-d3 Bromide Hydrobromide serves as a critical internal standard for the quantification of thiamine and its metabolites in whole blood or plasma [1]. The validated performance of d3-labeled internal standards, as demonstrated by high recovery (99-102%) and low imprecision (<8%), ensures the accuracy required for diagnosing thiamine deficiency, monitoring nutritional status in at-risk populations (e.g., elderly, alcoholics), and managing conditions like Wernicke-Korsakoff syndrome [2][3].

Pharmaceutical Research and Bioequivalence Studies

During the development of thiamine-containing formulations or investigational drugs, this compound is essential for pharmacokinetic (PK) and bioavailability studies [1]. The isotope dilution method, enabled by the d3-label, corrects for variable extraction recovery and matrix effects, providing the precise and reproducible plasma concentration-time data necessary for regulatory submissions and establishing bioequivalence between formulations [4].

Food and Dietary Supplement Quality Control

For manufacturers and quality control laboratories analyzing the thiamine content in fortified foods, dietary supplements, or infant formula, Thiamine-d3 Bromide Hydrobromide enables the implementation of high-accuracy LC-MS/MS methods [1]. The use of a stable isotope-labeled internal standard ensures compliance with stringent regulatory labeling requirements and facilitates accurate quantification in complex food matrices, where interference from other components is common [2].

Fundamental Metabolic Research and Tracer Studies

In academic and biomedical research settings, this compound can be used as a tracer to investigate cellular thiamine uptake, transport, and metabolism [1]. For instance, studies on the role of organic cation transporters (OCTs) have utilized thiamine-d3 to quantify renal clearance and tissue distribution in animal models, providing insights into the pharmacokinetics of this essential vitamin [5].

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